

Pip5K1C-IN-1: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Pip5K1C-IN-1	
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Abstract

Pip5K1C-IN-1, also identified as Compound 30, is a highly potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1γ, also known as PIP5K1C). With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule demonstrates significant potential as a chemical probe to investigate the physiological and pathological roles of PIP5K1γ and as a lead compound for the development of therapeutics targeting cancer and chronic pain. This document provides a comprehensive overview of the mechanism of action of **Pip5K1C-IN-1**, detailing its effects on signaling pathways, and presenting key quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of PIP5K1y

Pip5K1C-IN-1 exerts its biological effects through the direct inhibition of the lipid kinase PIP5K1y. PIP5K1y is a critical enzyme that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a key signaling lipid that acts as a precursor for second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with and regulates a multitude of proteins involved in crucial cellular processes.[1][2][4]

The primary mechanism of action of **Pip5K1C-IN-1** is the reduction of PIP2 levels within the cell. By inhibiting PIP5K1y, **Pip5K1C-IN-1** disrupts the normal production of PIP2, thereby



impacting downstream signaling cascades and cellular functions that are dependent on this lipid messenger. This targeted inhibition allows for the specific investigation of PIP5K1y's role in various biological contexts.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of **Pip5K1C-IN-1** and a related inhibitor, UNC3230.

Inhibitor	Target	IC50	Kd	Cellular Activity	Key Findings	Reference s
Pip5K1C- IN-1 (Compoun d 30)	PIP5K1C	0.80 nM	Not Reported	Engaged PIP5K1C in H1-HeLa cells (91% inhibition at 1 µM)	Exhibits low total clearance in mice and high kinase selectivity.	[5][6]
UNC3230	PIP5K1C	~41 nM	51 nM	Reduced membrane PIP2 levels by ~45% in DRG neurons at 100 nM.	ATP-competitive inhibitor. Also inhibits PIP4K2C. Shows antinocicep tive effects.	[7][8][9]

Signaling Pathways and Cellular Effects

The inhibition of PIP5K1y by **Pip5K1C-IN-1** has significant repercussions on multiple signaling pathways and cellular functions.

Pain Signaling

PIP5K1y plays a crucial role in pain signaling and sensitization.[9] The enzyme is responsible for generating the pool of PIP2 that regulates the activity of pronociceptive receptors.[9]



Inhibition of PIP5K1y by compounds like UNC3230 has been shown to reduce membrane PIP2 levels in dorsal root ganglia (DRG) neurons, leading to a decrease in lysophosphatidic acid (LPA)-evoked calcium signaling and antinociceptive effects in mouse models of chronic pain.[7] [8][9] While specific data for **Pip5K1C-IN-1** in pain models is emerging, its high potency suggests a strong potential to modulate pain pathways.

Cancer Biology

Emerging evidence implicates PIP5K1y in cancer progression. The enzyme has been shown to promote tumor growth by facilitating the Warburg effect in colorectal cancer.[7] Furthermore, PIP5K1y is involved in signaling pathways that are dysregulated in cancer, such as the mTORC1 pathway.[10][11] The development of potent and selective inhibitors like **Pip5K1C-IN-1** provides a valuable tool to explore the therapeutic potential of targeting PIP5K1y in various cancers.

Autophagy and Neurodegeneration

PI5P4Ky has been linked to the regulation of autophagy and has been identified as a potential therapeutic target in neurodegenerative diseases such as Huntington's disease.[4][10][11] Pharmacological inhibition of PI5P4Ky can lead to an increase in autophagic flux, which may help in clearing aggregated proteins characteristic of these disorders.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize the mechanism of action of PIP5K1y inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of an inhibitor against its target kinase.

- Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
- Protocol:



- A reaction mixture is prepared containing the kinase (PI5P4Kγ), the substrate (di-C8 PI5P), ATP, and a buffer solution (e.g., 33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2, 16.7 μM EGTA).[11]
- Serial dilutions of the inhibitor (e.g., **Pip5K1C-IN-1**) are added to the reaction mixture.
- The kinase reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time.
- The ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.
- The luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value.

Cellular Target Engagement Assay (KiNativ™)

This assay is used to confirm that the inhibitor binds to its intended target within a cellular context.

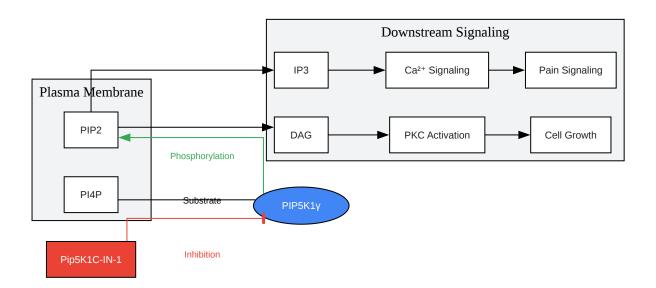
- Principle: This method uses an ATP probe to covalently label the ATP-binding site of kinases. If the inhibitor binds to the kinase, it will prevent the probe from binding. The amount of probe labeling is then quantified by mass spectrometry.
- Protocol:
 - \circ Cells (e.g., H1-HeLa or Jurkat) are treated with the inhibitor (e.g., **Pip5K1C-IN-1** at 1 μ M) or a vehicle control.[6]
 - The cells are lysed, and the lysate is treated with the ATP probe.
 - The probe-labeled proteins are enriched and digested into peptides.
 - The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.



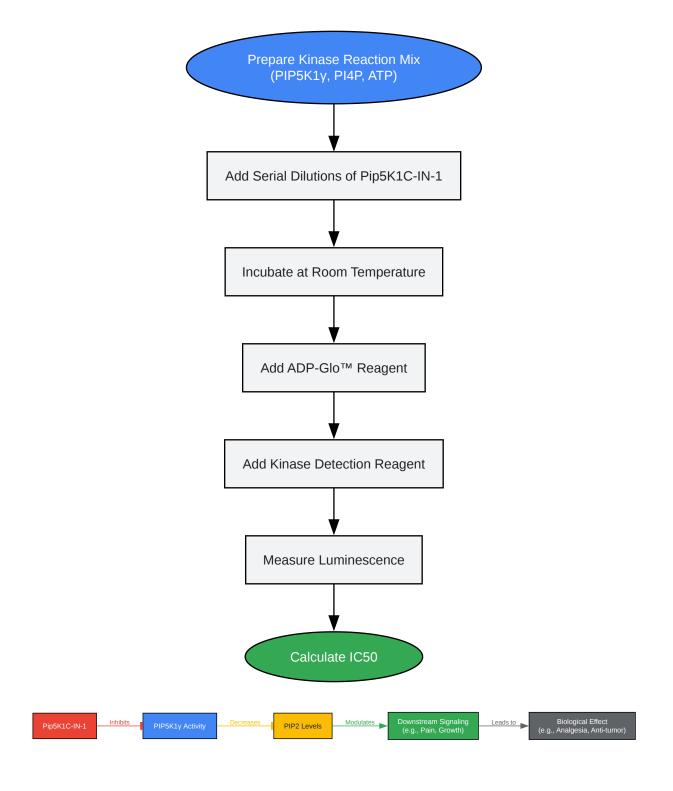
• The percentage of inhibition is calculated by comparing the amount of probe labeling in the inhibitor-treated sample to the vehicle-treated sample.[6]

Visualizations Signaling Pathway of PIP5K1y and its Inhibition









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